molecular formula C15H17N3O3 B13433893 Methyl 5-(4-acetylpiperazin-1-YL)-2-cyanobenzoate

Methyl 5-(4-acetylpiperazin-1-YL)-2-cyanobenzoate

Cat. No.: B13433893
M. Wt: 287.31 g/mol
InChI Key: KZTNAIVHVQDREU-UHFFFAOYSA-N
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Description

Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a piperazine ring substituted with an acetyl group and a cyano group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate

InChI

InChI=1S/C15H17N3O3/c1-11(19)17-5-7-18(8-6-17)13-4-3-12(10-16)14(9-13)15(20)21-2/h3-4,9H,5-8H2,1-2H3

InChI Key

KZTNAIVHVQDREU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)OC

Origin of Product

United States

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